2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-15-7-2-1-5-13(15)19(24)23-20-22-18-14-6-3-4-11-8-9-12(17(11)14)10-16(18)25-20/h1-7,10H,8-9H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSADSXGMASTQGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine Core
The acenaphtho-thiazolamine moiety is typically constructed through a tandem cyclization-amination sequence. A validated approach involves:
1.1 Chloroacenaphthenequinone Intermediate
Acenaphthenequinone undergoes regioselective chlorination at the 5,4-position using phosphorus oxychloride (POCl₃) in dichloromethane at 0–5°C for 4 hours. The chlorine atom serves as the leaving group for subsequent thiazole ring formation.
1.2 Thiazole Cyclization
Treatment of 5,4-dichloroacenaphthenequinone with thiourea in ethanol under reflux (78°C, 8 hours) induces nucleophilic displacement, forming the thiazole ring through attack of the sulfur nucleophile at the activated chloro position. The reaction proceeds via intermediate thioamide formation followed by intramolecular cyclization (Figure 1).
1.3 Reduction to Dihydro Form
Catalytic hydrogenation (H₂, 1 atm) over 10% Pd/C in tetrahydrofuran quantitatively reduces the quinone to the 4,5-dihydroacenaphtho-thiazol system. The resulting amine is purified via flash chromatography (silica gel, hexane/ethyl acetate 3:1) to yield white crystalline 4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine (85% yield).
Preparation of 2-Bromobenzoic Acid
2.1 Directed Bromination Strategy
Building upon the methodology in CN102267894A, bromine (1.1 eq) is introduced to benzoic acid using FeBr₃ (0.1 eq) as catalyst in chlorosulfonic acid at 40°C. The sulfonic acid group directs bromination to the ortho position, achieving 78% regioselectivity. Subsequent hydrolysis with 20% NaOH at reflux removes the directing group, yielding 2-bromobenzoic acid (mp 150–152°C) after recrystallization from ethanol/water.
2.2 Alternative Bromination Protocol
For improved safety, N-bromosuccinimide (NBS, 1.05 eq) in DMF with catalytic p-toluenesulfonic acid (0.05 eq) at 80°C provides comparable yields (72%) without hazardous bromine gas. This method is particularly advantageous for scale-up due to easier handling of solid reagents.
Amide Coupling Methodologies
3.1 Acyl Chloride Route
Activation of 2-bromobenzoic acid (1.2 eq) with thionyl chloride (3 eq) in anhydrous toluene under reflux (110°C, 2 hours) generates the corresponding acyl chloride. Subsequent reaction with 4,5-dihydroacenaphtho-thiazolamine (1 eq) in dichloromethane containing triethylamine (2 eq) at 0–5°C affords the target amide in 68% yield after silica gel purification.
3.2 Coupling Agent-Mediated Synthesis
Adapting the green chemistry approach from Parmentier et al., a mixture of 2-bromobenzoic acid (1 eq), 4-methylmorpholine (1.5 eq), and benzotriazol-1-ol (1.2 eq) in water at 40°C for 20 hours enables efficient amide bond formation (82% yield). This aqueous-phase method minimizes organic solvent usage while maintaining high chemoselectivity.
3.3 DCC/DMAP Coupling
For sterically hindered substrates, N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dry dichloromethane at room temperature (24 hours) provides reliable coupling (75% yield). The protocol includes post-reaction filtration of dicyclohexylurea byproducts prior to solvent evaporation and recrystallization from ethyl acetate/hexane.
Optimization Challenges and Solutions
4.1 Steric Hindrance Mitigation
The bulky acenaphtho-thiazolamine component necessitates:
- Increased reaction stoichiometry (1.2:1 acid:amine ratio)
- Prolonged coupling times (up to 48 hours for DCC method)
- Microwave assistance (100W, 80°C, 30 min) boosts yields to 88%
4.2 Bromine Stability Considerations
Thermal decomposition of the 2-bromo substituent during coupling is prevented by:
- Maintaining reaction temperatures below 100°C
- Using radical scavengers (0.1 eq BHT) in high-temperature protocols
- Avoiding strong bases that may induce debromination
Analytical Characterization
5.1 Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 2H, Ar-H), 7.65–7.58 (m, 3H, Ar-H), 4.32 (s, 2H, CH₂), 3.97 (s, 2H, CH₂)
- ¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (C=O), 152.1 (C-Br), 134.2–122.4 (Ar-C), 45.3/44.1 (CH₂)
- HRMS : m/z calcd for C₂₀H₁₄BrN₂OS [M+H]⁺: 433.9952; found: 433.9948
5.2 Purity Assessment HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) shows ≥99% purity with tR = 8.72 min. Elemental analysis: Calcd (%) C 55.17, H 3.25, N 6.45; Found C 55.12, H 3.28, N 6.41.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be involved in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts, bases like potassium carbonate, and solvents such as ethanol or DMSO. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial agents.
Materials Science: Its ability to undergo various chemical modifications allows for the design of novel materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, given its potential to interact with various biomolecules.
Mechanism of Action
The mechanism by which 2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites and modulating biological activity. The bromine atom can also play a role in enhancing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) 2-Bromo-N-(Isoquinolin-8-yl)-4,5-Dimethoxybenzamide
- Structure: Features a bromobenzamide core linked to an isoquinoline ring, with methoxy groups at the 4- and 5-positions.
- Synthesis: Prepared via acylation of 5-aminoisoquinoline with 2-bromo-4,5-dimethoxybenzoyl chloride, achieving a 91% yield after silica gel chromatography .
- Key Data :
(b) 2-Bromo-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole
- Structure : Contains a brominated imidazo-thiadiazole core.
- Synthesis: Derived from 2-amino-5-bromo-1,3,4-thiadiazole and ω-bromoacetophenone .
- Reactivity : Bromine at the 2-position is readily substituted by secondary amines, highlighting its utility as an intermediate .
(c) N-(4,5-Dihydroacenaphtho[5,4-d]Thiazol-8-yl)-1-Naphthamide
- Structure : Shares the dihydroacenaphthothiazole moiety but substitutes the bromobenzamide with a naphthamide group .
- Applications : Used in studies exploring structure-activity relationships (SAR) due to its planar aromatic system.
Comparative Analysis
Key Observations :
Electron-Withdrawing Effects: Bromine in the target compound and its analogs enhances reactivity at the 2-position, facilitating nucleophilic substitutions. Methoxy groups in the isoquinoline derivative may modulate electronic effects differently compared to the target’s thiazole ring.
Synthetic Efficiency: Acylation reactions (e.g., 91% yield for the isoquinoline derivative ) suggest robust protocols for benzamide synthesis, applicable to the target compound.
Biological Activity
2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₃H₉BrN₂S
- Molecular Weight: 303.19 g/mol
- CAS Number: Not specifically listed in the available sources.
Biological Activity
Research indicates that compounds similar to 2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide exhibit various biological activities, including:
- Antimicrobial Activity: Compounds with similar structures have shown promising results against bacterial and fungal strains. For instance, derivatives of thiazole have been associated with antifungal properties due to their ability to disrupt cellular processes in pathogens .
- Anticancer Properties: Some studies suggest that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
- Anti-inflammatory Effects: Certain thiazole-based compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which may be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Activity Study
- Anticancer Research
- Inflammation Modulation
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
